Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1279865-13-2
VCID: VC3091074
InChI: InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H
SMILES: COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl
Molecular Formula: C8H10Cl2N2O2
Molecular Weight: 237.08 g/mol

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride

CAS No.: 1279865-13-2

Cat. No.: VC3091074

Molecular Formula: C8H10Cl2N2O2

Molecular Weight: 237.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride - 1279865-13-2

Specification

CAS No. 1279865-13-2
Molecular Formula C8H10Cl2N2O2
Molecular Weight 237.08 g/mol
IUPAC Name methyl 2-chloro-4-hydrazinylbenzoate;hydrochloride
Standard InChI InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H
Standard InChI Key JNTOSNVHYARJNT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl
Canonical SMILES COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl

Introduction

Chemical Identity and Properties

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride is a crystalline compound with distinct chemical and physical properties that make it valuable for research applications. The following table summarizes its key chemical identifiers and properties:

ParameterValue
CAS Number1279865-13-2
Molecular FormulaC₈H₁₀Cl₂N₂O₂
Molecular Weight237.08 g/mol
IUPAC Namemethyl 2-chloro-4-hydrazinylbenzoate;hydrochloride
Standard InChIInChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H
Standard InChIKeyJNTOSNVHYARJNT-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C=C(C=C1)NN)Cl.Cl
PubChem Compound ID75480467

The compound contains a benzoic acid methyl ester structure with a chlorine atom at position 2 and a hydrazinyl group at position 4, forming a hydrochloride salt. This specific arrangement of functional groups contributes to its distinctive chemical reactivity and biological activity profile.

Structural Characteristics

Functional Groups

The molecule contains several key functional groups that define its chemical behavior:

  • Methyl ester group (-COOCH₃) - Contributes to its lipophilicity and potential for hydrolysis

  • Chloro substituent at position 2 - Influences the electron distribution and reactivity

  • Hydrazinyl group (-NH-NH₂) at position 4 - Provides a nucleophilic center and hydrogen bonding capabilities

  • Hydrochloride salt formation - Enhances water solubility compared to the free base

The presence of both electron-withdrawing (chloro) and electron-donating (hydrazinyl) groups creates an interesting electronic distribution across the benzene ring.

Structural Comparison with Related Compounds

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride can be differentiated from similar compounds by its specific substitution pattern. For example:

  • Unlike Methyl 4-hydrazinylbenzoate hydrochloride (CAS: 6296-89-5), it contains a chlorine atom at position 2

  • Unlike Methyl 5-chloro-2-hydrazinylbenzoate (CAS: 1261105-30-9), it has the chloro and hydrazinyl groups at different positions (2 and 4 vs. 5 and 2)

  • Unlike 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS: 44557934), it contains a methyl ester group rather than a methyl group

Biological Activities

Antimicrobial Properties

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride has demonstrated potential antimicrobial activity in preliminary studies. The hydrazinyl group, in particular, is known to contribute to antimicrobial effects in various chemical scaffolds.

Research Applications

Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride serves as a versatile scaffold for various research applications:

Medicinal Chemistry

The compound can serve as a starting point for medicinal chemistry efforts aimed at developing new therapeutic agents. Its core structure can be modified to optimize properties such as:

  • Potency against specific targets

  • Selectivity to reduce off-target effects

  • Pharmacokinetic properties (absorption, distribution, metabolism, excretion)

  • Reduced toxicity

Chemical Biology

The compound may be used in chemical biology studies to:

  • Probe biological systems

  • Investigate structure-activity relationships

  • Develop chemical tools for studying biological processes

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl 2-chloro-4-hydrazinylbenzoate hydrochloride, it is valuable to compare it with related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride1279865-13-2C₈H₁₀Cl₂N₂O₂237.08 g/molReference compound
Methyl 2-chloro-4-hydrazinylbenzoate (free base)635325-33-6C₈H₉ClN₂O₂200.62 g/molLacks HCl salt formation
Methyl 4-hydrazinylbenzoate hydrochloride6296-89-5C₈H₁₁ClN₂O₂202.64 g/molLacks chloro substituent at position 2
Methyl 5-chloro-2-hydrazinylbenzoate1261105-30-9C₈H₉ClN₂O₂200.62 g/molDifferent positions of chloro (5) and hydrazinyl (2) groups

The distinctive substitution pattern of methyl 2-chloro-4-hydrazinylbenzoate hydrochloride contributes to its specific chemical reactivity and biological activity profile compared to these structurally related compounds .

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